molecular formula C18H27NO5 B4043331 N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine;oxalic acid

N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4043331
M. Wt: 337.4 g/mol
InChI Key: CBMZBZLPHTZBBW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group attached to a butan-1-amine backbone, with dimethyl and prop-2-enyl substituents, and is often studied in conjunction with oxalic acid.

Scientific Research Applications

N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then subjected to a series of reactions, including alkylation and amination, to introduce the dimethyl and prop-2-enyl groups. The final step involves the reaction with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-(2-methylphenoxy)butan-1-amine: Lacks the prop-2-enyl group.

    N,N-dimethyl-4-(2-prop-2-enylphenoxy)butan-1-amine: Lacks the methyl group on the phenoxy ring.

Uniqueness

N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine is unique due to the presence of both the methyl and prop-2-enyl groups on the phenoxy ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.C2H2O4/c1-5-9-15-11-8-10-14(2)16(15)18-13-7-6-12-17(3)4;3-1(4)2(5)6/h5,8,10-11H,1,6-7,9,12-13H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMZBZLPHTZBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC=C)OCCCCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
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N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
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N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 6
N,N-dimethyl-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.